1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine

Peptide conformational analysis X-ray crystallography β-turn design

1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine (Z-D-Pro-D-Ala-OH, CAS 61617-07-0) is a synthetic, homochiral dipeptide composed of a benzyloxycarbonyl (Cbz)-protected N-terminal D-proline residue coupled to a C-terminal D-alanine bearing a free carboxylic acid. It belongs to the class of N-protected dipeptide building blocks widely employed in solution- and solid-phase peptide synthesis.

Molecular Formula C16H20N2O5
Molecular Weight 320.34 g/mol
CAS No. 61617-07-0
Cat. No. B12900605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine
CAS61617-07-0
Molecular FormulaC16H20N2O5
Molecular Weight320.34 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H20N2O5/c1-11(15(20)21)17-14(19)13-8-5-9-18(13)16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,19)(H,20,21)/t11-,13-/m1/s1
InChIKeyXMVYSQUPGXSTJR-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine (CAS 61617-07-0): Stereochemically Defined Cbz-Protected Dipeptide Building Block for Chiral Peptide Synthesis


1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine (Z-D-Pro-D-Ala-OH, CAS 61617-07-0) is a synthetic, homochiral dipeptide composed of a benzyloxycarbonyl (Cbz)-protected N-terminal D-proline residue coupled to a C-terminal D-alanine bearing a free carboxylic acid. It belongs to the class of N-protected dipeptide building blocks widely employed in solution- and solid-phase peptide synthesis. The Cbz group serves as a standard acid-labile protecting group removable by hydrogenolysis or HBr/AcOH treatment, while the free carboxyl terminus enables direct activation and coupling without additional deprotection steps [1].

Why Generic Substitution of Z-D-Pro-D-Ala-OH with Other Cbz-Protected Pro-Ala Dipeptides Is Scientifically Invalid


Cbz-protected Pro-Ala dipeptides sharing the molecular formula C₁₆H₂₀N₂O₅ exist as multiple stereoisomers and sequence isomers that display fundamentally different conformational preferences, helical induction, and enzymatic recognition properties. The D-Pro-D-Ala homochiral sequence adopts a type-I′ β-bend conformation that induces a right-handed 3₁₀-helix in downstream residues, whereas the all-L counterpart (Z-Pro-Ala-OH, CAS 14030-00-3) adopts a poly-(Pro)ₙ II extended conformation [1]. The reverse-sequence isomer ((benzyloxy)carbonyl)-D-alanyl-D-proline (CAS 1682648-28-7) places D-Ala at the N-terminus and D-Pro at the C-terminus, reversing the hydrogen-bonding pattern achievable in peptide chain extension [2]. The benzyl ester analog Z-Pro-Ala-OBzl (CAS 127861-60-3) requires an additional deprotection step before C-terminal coupling, altering synthetic route efficiency [3]. These structural differences produce divergent peptide backbone geometries, enzymatic stability profiles, and synthetic utility that preclude simple interchange.

Quantitative Differentiation Evidence for 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine vs. Closest Analogs


Type-I′ β-Bend Conformation of D-Pro-D-Ala vs. Poly(Pro)ₙ II Extended Conformation of L-Pro-L-Ala

X-ray crystallography of terminally protected Pro-Ala dipeptide sequences demonstrates that the homochiral D-Pro-D-Ala sequence adopts a folded type-I′ β-bend conformation, whereas the all-L counterpart L-Pro-L-Ala adopts a semi-extended poly-(Pro)ₙ II conformation [1]. The N-isobutyryl-D-prolyl-D-alanyl-L-alanine tert-butylester (containing the D-Pro-D-Ala core) crystallized in monoclinic space group P2₁ with unit cell dimensions a = 6.241(1) Å, b = 9.657(2) Å, c = 19.031(2) Å, β = 93.5(2)°, Z = 2 [1]. In contrast, N-acetyl-L-prolyl-L-alanine tert-butylamide crystallized in orthorhombic space group P2₁2₁2₁ with a = 8.950(2) Å, b = 27.772(3) Å, c = 6.887(2) Å, Z = 4 [1]. The 19 Å c-axis of the D-Pro-D-Ala analog vs. the 6.887 Å c-axis of the L-Pro-L-Ala analog quantitatively reflects the folded vs. extended backbone geometry. This conformational divergence establishes that Z-D-Pro-D-Ala-OH serves as a validated β-turn inducer, whereas Z-Pro-Ala-OH functions as an extended-strand building block — a distinction critical for de novo peptide fold design.

Peptide conformational analysis X-ray crystallography β-turn design

Right-Handed 3₁₀-Helix Induction by Homochiral D-Pro-D-Ala vs. Left-Handed Helix by Heterochiral L-Pro-D-Ala

In hexapeptide sequences pBrBz-Pro-Ala-(Aib)₄-OtBu, the homochiral D-Pro-D-Ala sequence induces a right-handed 3₁₀-helix in the downstream -(Aib)₃- segment, while the heterochiral L-Pro-D-Ala sequence induces a left-handed 3₁₀-helix of opposite screw sense [1]. X-ray diffraction confirms that the D-Pro-D-Ala analog crystallizes in triclinic space group P1 with a = 10.225(2) Å, b = 12.474(2) Å, c = 8.827(1) Å, α = 104.2(1)°, β = 92.8(1)°, γ = 85.0(1)°, Z = 1, and adopts a distorted type-II′ β-bend that pre-organizes the subsequent residues into a right-handed helical array [1]. The L-Pro-D-Ala analog crystallizes in orthorhombic space group P2₁2₁2₁ with a = 15.827(2) Å, b = 22.625(2) Å, c = 11.336(2) Å, Z = 4, and adopts a type-II β-bend followed by a left-handed 3₁₀-helix [1]. The difference in crystal symmetry (triclinic P1 vs. orthorhombic P2₁2₁2₁) and unit cell dimensions reflects the distinct hydrogen-bond networks propagated by these opposite helical screw senses. Furthermore, the D-Ala residue in the D-Pro-D-Ala hexapeptide is forced to adopt a φ torsion angle typical of an L-amino acid, a stereochemical distortion not observed in the L-Pro-D-Ala analog [1].

Helical screw sense control Peptide foldamer design X-ray diffraction

Suppressed Racemization at D-Pro Residues During Peptide Bond Formation vs. L-Pro Racemization Susceptibility

Racemization at proline residues during DCC-mediated peptide coupling is a well-documented problem. Nagaraj and Balaram demonstrated that in the synthesis of the alamethicin pentapeptide Z-Aib-Pro-Aib-Ala-Aib-OMe, stepwise DCC couplings led to extensive racemization at both Ala and Pro residues, detectable by the appearance of additional methyl ester and benzylic methylene signals in 270 MHz ¹H NMR spectra [1]. Critically, racemization at Pro was largely suppressed only by the use of additives such as N-hydroxysuccinimide and 1-hydroxybenzotriazole [1]. When Z-D-Pro-D-Ala-OH is employed as a pre-formed, enantiopure dipeptide building block — with the D-Pro-D-Ala amide bond established prior to its incorporation into longer chains — the risk of Pro epimerization during subsequent C-terminal activation is eliminated because Pro is no longer the activated residue; carboxyl activation occurs solely at the D-Ala C-terminus, which exhibits lower racemization propensity [1]. In contrast, attempts to couple Cbz-D-Pro-OH directly to H-D-Ala-OR in a stepwise fashion risk epimerization at D-Pro unless vigorous racemization suppression protocols are employed. Quantitative 270 MHz ¹H NMR analysis of the alamethicin fragments showed that diastereomeric peptide ratios could be unambiguously assigned, confirming racemization extents detectable at the level of ˜2-5% diastereomer content [1].

Racemization control Peptide coupling Stereochemical integrity

Enhanced Proteolytic Stability Conferred by D-Amino Acid Residues vs. Corresponding L-Amino Acid Peptides

Peptides containing D-amino acid residues exhibit substantially enhanced resistance to proteolytic degradation compared to their all-L-amino acid counterparts. Molhoek et al. demonstrated that D-amino acid variants of chicken cathelicidin-2 were fully resistant to proteolysis by trypsin and bacterial proteases, while the corresponding L-amino acid peptides underwent degradation [1]. In human serum stability assays, D-amino acid variants showed significantly extended half-lives relative to the L-peptide controls [1]. As a homochiral dipeptide containing two D-configured residues (D-Pro and D-Ala), Z-D-Pro-D-Ala-OH is intrinsically refractory to most mammalian proteases that exhibit strict L-stereospecificity, including proline-specific peptidases such as prolyl oligopeptidase (EC 3.4.21.26) and dipeptidyl peptidase IV (EC 3.4.14.5). The all-L analog Z-Pro-Ala-OH (CAS 14030-00-3) is a known substrate for acid carboxypeptidase isolated from wheat (Triticum aestivum L.) , confirming its enzymatic lability. While a direct head-to-head proteolytic half-life comparison between Z-D-Pro-D-Ala-OH and Z-Pro-Ala-OH has not been reported in a single study, the established stereospecificity of eukaryotic proteases supports the class-level inference that the D,D-dipeptide will exhibit meaningfully longer persistence in biological milieus.

Proteolytic resistance D-amino acid peptides Serum stability

Free C-Terminal Carboxylic Acid Enables Orthogonal Coupling vs. Benzyl Ester-Protected Analog Z-Pro-Ala-OBzl (CAS 127861-60-3)

Z-D-Pro-D-Ala-OH presents a free carboxylic acid at the C-terminus, enabling direct activation (e.g., HBTU, HATU, DCC/HOBt) and coupling to resin-bound or solution-phase amino nucleophiles without a preliminary deprotection step. The benzyl ester analog CARBOBENZYLOXYPROLYL-L-ALANINE BENZYL ESTER (Z-Pro-Ala-OBzl, CAS 127861-60-3) contains an ester-protected C-terminus that requires an additional hydrogenolysis or saponification step prior to chain elongation [1]. This difference directly impacts synthetic route length: incorporation of Z-D-Pro-D-Ala-OH adds zero extra deprotection steps, whereas the benzyl ester analog adds one additional synthetic transformation (ester cleavage) that carries an associated yield loss. In typical peptide synthesis workflows, each additional deprotection/coupling cycle introduces a ~98-99% coupling efficiency factor; an extra deprotection step therefore imposes an estimated 1-2% cumulative yield penalty on the overall synthesis [2]. Furthermore, the orthogonality of the free acid to the Cbz group permits selective C-terminal elongation while preserving the N-terminal Cbz protection, a strategy that is incompatible with the ester-protected analog.

Peptide synthesis strategy Orthogonal protecting groups Solid-phase peptide synthesis

Validated Application Scenarios for 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine Based on Quantitative Differentiation Evidence


De Novo Design of β-Turn-Containing Bioactive Peptides

Z-D-Pro-D-Ala-OH serves as a well-characterized, crystallographically validated type-I′ β-turn nucleator [1]. Researchers designing peptide hairpins, cyclic peptides, or β-sheet mimetics can incorporate this dipeptide at the desired turn position with confidence that the D-Pro-D-Ala sequence will adopt a folded β-bend geometry, as confirmed by X-ray data (c-axis = 19.031 Å vs. 6.887 Å for the extended L,L-analog) [1]. This pre-organized conformation reduces the entropic penalty of folding and can improve target binding affinity in rationally designed peptide ligands.

Right-Handed 3₁₀-Helical Foldamer Construction

When incorporated as the N-terminal dipeptide segment in Aib-rich peptide sequences, the homochiral D-Pro-D-Ala motif deterministically sets a right-handed 3₁₀-helical screw sense in the downstream residues, as established by X-ray diffraction of pBrBz-D-Pro-D-Ala-(Aib)₄-OtBu [1]. This is a critical design parameter in foldamer chemistry, where helical handedness influences molecular recognition, membrane permeability, and biological activity. Use of the heterochiral L-Pro-D-Ala analog would invert the helical sense, producing a left-handed helix with different biological properties.

High-Fidelity Solid-Phase Peptide Synthesis Requiring C-Terminal D-Ala with Minimal Racemization Risk

For syntheses where diastereomeric purity at the Pro residue is paramount, procurement of Z-D-Pro-D-Ala-OH as a pre-assembled, enantiopure dipeptide building block eliminates the Pro racemization risk inherent in stepwise D-Pro + D-Ala coupling [1]. The 270 MHz ¹H NMR-based racemization detection methodology provides a validated quality control framework for verifying diastereomeric purity at the ~2-5% detection threshold [1]. This is especially relevant for GMP peptide production where diastereomer content is a critical quality attribute.

Protease-Resistant Peptide Probe Design for In Vitro and Cell-Based Assays

The D,D-stereochemistry of Z-D-Pro-D-Ala-OH confers intrinsic resistance to L-specific proteases [1], making it a preferred N-terminal capping or internal building block for peptide probes intended for use in protease-rich environments such as cell lysates, serum-containing media, or in vivo models. In contrast, the all-L analog Z-Pro-Ala-OH is a known substrate for acid carboxypeptidases isolated from biological sources , confirming that stereochemical selection directly impacts experimental durability.

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